molecular formula C6H13FN2 B065105 [3-(fluoromethyl)pyrrolidin-3-yl]methanamine CAS No. 162687-15-2

[3-(fluoromethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B065105
CAS No.: 162687-15-2
M. Wt: 132.18 g/mol
InChI Key: VUEBHWKQKMZJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-3-fluoromethylpyrrolidine is a fluorinated azaheterocycle of significant interest in the field of medicinal chemistry. This compound is known for its potential as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds . The presence of both an aminomethyl and a fluoromethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-3-fluoromethylpyrrolidine typically involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using triethylamine trihydrofluoride (Et3N.3HF) and N-bromosuccinimide (NBS) . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Aminomethyl-3-fluoromethylpyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-fluoromethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-aminomethylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The aminomethyl group can form hydrogen bonds with target proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminomethyl-3-fluoromethylpyrrolidine is unique due to the presence of both aminomethyl and fluoromethyl groups on the pyrrolidine ring. This dual functionality enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

162687-15-2

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

[3-(fluoromethyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2

InChI Key

VUEBHWKQKMZJMJ-UHFFFAOYSA-N

SMILES

C1CNCC1(CN)CF

Canonical SMILES

C1CNCC1(CN)CF

Synonyms

(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine (4.55 g) was dissolved in ethanol (40 ml), and 10% palladium-carbon (1 g) and hydrazine monohydrate (2.15 g) were added. The mixture was refluxed for 1 hour. After the completion of the reaction, the catalyst was removed, and the mixture was concentrated to give the object compound as an oil.
Name
1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

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